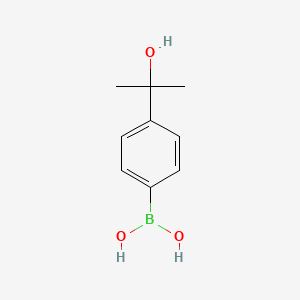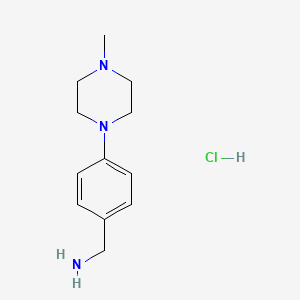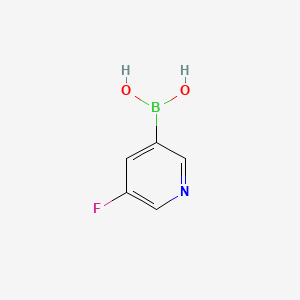
5-氟吡啶-3-硼酸
描述
5-Fluoropyridine-3-boronic acid is a pharmaceutical intermediate . It is a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio .
Molecular Structure Analysis
The molecular formula of 5-Fluoropyridine-3-boronic acid is C5H5BFNO2 . The InChI Key is FVEDGBRHTGXPOK-UHFFFAOYSA-N .Chemical Reactions Analysis
Boronic acids, such as 5-Fluoropyridine-3-boronic acid, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
5-Fluoropyridine-3-boronic acid appears as white to cream or pale yellow crystals or crystalline powder . It is soluble in hot methanol . The molecular weight is 140.91 .科学研究应用
“5-Fluoropyridine-3-boronic acid” is primarily used as a pharmaceutical intermediate . This means it’s a substance produced during the synthesis of a pharmaceutical drug. It’s an important component in the production of various pharmaceuticals .
Another potential application of “5-Fluoropyridine-3-boronic acid” is in the Suzuki–Miyaura coupling . The Suzuki–Miyaura coupling is a type of chemical reaction where a carbon–carbon bond is formed from a boron compound and an organic halide in the presence of a palladium catalyst . This reaction is widely used in organic chemistry to create carbon–carbon bonds, which are crucial in the creation of complex organic molecules .
“5-Fluoropyridine-3-boronic acid” is primarily used as a pharmaceutical intermediate . This means it’s a substance produced during the synthesis of a pharmaceutical drug. It’s an important component in the production of various pharmaceuticals .
Another potential application of “5-Fluoropyridine-3-boronic acid” is in the Suzuki–Miyaura coupling . The Suzuki–Miyaura coupling is a type of chemical reaction where a carbon–carbon bond is formed from a boron compound and an organic halide in the presence of a palladium catalyst . This reaction is widely used in organic chemistry to create carbon–carbon bonds, which are crucial in the creation of complex organic molecules .
Boronic acids, including “5-Fluoropyridine-3-boronic acid”, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection . Boronic acids are also used for electrophoresis of glycated molecules, as building materials for microparticles for analytical methods, and in polymers for the controlled release of insulin .
安全和危害
未来方向
属性
IUPAC Name |
(5-fluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEDGBRHTGXPOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660178 | |
| Record name | (5-Fluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoropyridine-3-boronic acid | |
CAS RN |
872041-86-6 | |
| Record name | (5-Fluoropyridin-3-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872041-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Fluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoropyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


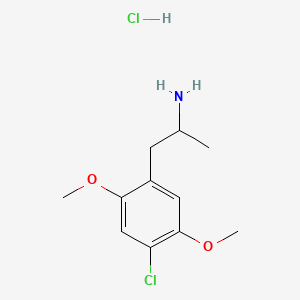
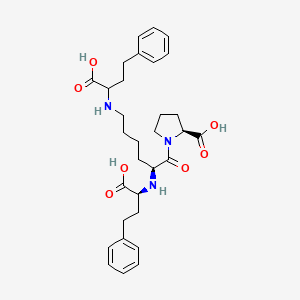

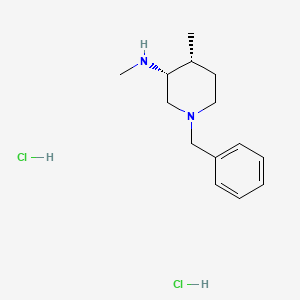
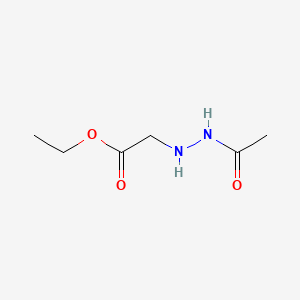
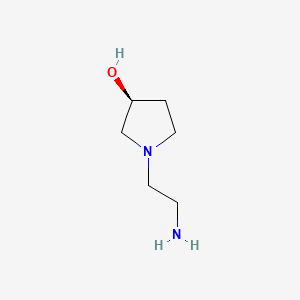
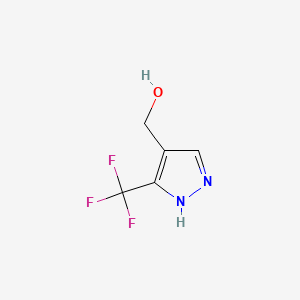
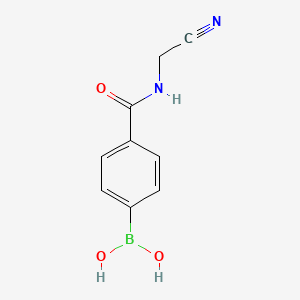
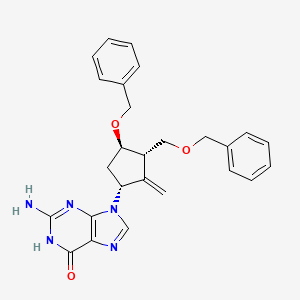
![(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B591692.png)
![(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B591693.png)
